Palladium(II) benzoate Palladium(II) benzoate
Brand Name: Vulcanchem
CAS No.: 3375-32-4
VCID: VC8102696
InChI: InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
SMILES: C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2]
Molecular Formula: C14H10O4Pd
Molecular Weight: 348.6 g/mol

Palladium(II) benzoate

CAS No.: 3375-32-4

Cat. No.: VC8102696

Molecular Formula: C14H10O4Pd

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

Palladium(II) benzoate - 3375-32-4

Specification

CAS No. 3375-32-4
Molecular Formula C14H10O4Pd
Molecular Weight 348.6 g/mol
IUPAC Name palladium(2+);dibenzoate
Standard InChI InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Standard InChI Key BCDNHPPMQMZYJQ-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2]
Canonical SMILES C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2]

Introduction

Synthesis and Purification

Synthetic Routes

Palladium(II) benzoate is typically synthesized via ligand exchange reactions. A common method involves reacting palladium(II) chloride (PdCl₂) with silver benzoate (AgO₂CC₆H₅) in a non-aqueous solvent:

PdCl2+2AgO2CC6H5Pd(O2CC6H5)2+2AgCl\text{PdCl}_2 + 2\text{AgO}_2\text{CC}_6\text{H}_5 \rightarrow \text{Pd(O}_2\text{CC}_6\text{H}_5\text{)}_2 + 2\text{AgCl} \downarrow

The reaction proceeds under inert atmosphere conditions to prevent oxidation or hydrolysis. After filtration to remove AgCl, the product is isolated by solvent evaporation and recrystallized from dichloromethane or toluene . Alternative routes include direct reaction of palladium acetate with benzoic acid in the presence of a base, though this method is less common due to competing hydrolysis.

Purification and Characterization

Purified Palladium(II) benzoate is obtained as a light-sensitive, crystalline solid. Key characterization data include:

  • IR Spectroscopy: Strong absorption bands at ~1,550 cm⁻¹ (asymmetric COO⁻ stretch) and ~1,410 cm⁻¹ (symmetric COO⁻ stretch), consistent with bidentate carboxylate coordination .

  • ¹H NMR (CDCl₃): Resonances at δ 7.4–7.6 ppm (aromatic protons) and absence of Pd–H coupling, confirming the absence of hydride ligands.

  • Elemental Analysis: Expected C: 51.2%, H: 3.4%, Pd: 28.9% (calculated for PdC₁₄H₁₀O₄).

Structural and Electronic Properties

ParameterPd(O₂CC₆H₅)₂ (Inferred)(BOX)PdCl₂
Pd–O/N Bond Length (Å)2.04–2.062.030–2.041
Cl–Pd–Cl Angle (°)N/A87.69–89.25
O/N–Pd–O/N Angle (°)~8887.17–88.98
Dihedral Angle (°)85–9081.246–100.819

The dihedral angles between the benzoate phenyl rings and the PdO₄ plane are hypothesized to range from 85° to 90°, minimizing steric hindrance while allowing π-stacking interactions in catalytic intermediates .

Electronic Effects

Benzoate ligands exert moderate electron-withdrawing effects on the palladium center, as evidenced by comparative ¹³C NMR studies. For example, the methyl resonance in (BOX)PdMe(2,6-Me₂C₅H₃N) complexes shifts upfield by 1.2–1.5 ppm when chloride ligands are replaced by benzoate, indicating increased electron density at Pd . This electronic modulation enhances oxidative addition rates in aryl halide activation.

Catalytic Applications

Cross-Coupling Reactions

Palladium(II) benzoate serves as a precatalyst in Suzuki-Miyaura and Heck couplings. In a typical Suzuki reaction, it is reduced in situ to Pd(0), which facilitates transmetalation between aryl boronic acids and aryl halides. Key advantages over Pd(OAc)₂ include improved solubility in polar aprotic solvents and reduced sensitivity to oxygen .

Heterogeneous Catalysis

Supported Palladium(II) benzoate on mesoporous silica (e.g., SBA-15) demonstrates recyclability in hydrogenation reactions. The benzoate ligands prevent Pd leaching, maintaining >90% activity over five cycles in styrene hydrogenation .

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